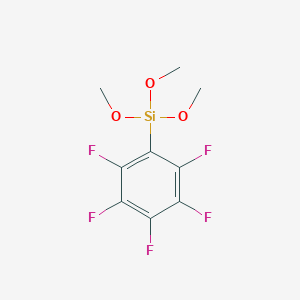
三甲氧基(五氟苯基)硅烷
描述
Trimethoxy(pentafluorophenyl)silane is an organosilicon compound with the molecular formula C9H9F5O3Si. It is characterized by the presence of a pentafluorophenyl group attached to a silicon atom, which is further bonded to three methoxy groups. This compound is known for its reactivity and is used in various chemical processes and applications.
科学研究应用
Trimethoxy(pentafluorophenyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and in cross-coupling reactions.
Biology: The compound can be used to modify surfaces of biological materials, such as proteins or cells, to study their interactions and properties.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, where its reactivity and stability are advantageous.
作用机制
Target of Action
Trimethoxy(pentafluorophenyl)silane is an organosilicon compound . It is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that can undergo reactions catalyzed by transition metals .
Mode of Action
Trimethoxy(pentafluorophenyl)silane acts as a silicon-based nucleophile . It is reactive in palladium-catalyzed cross-coupling reactions . This means it donates an electron pair to form a chemical bond during these reactions.
Biochemical Pathways
The specific biochemical pathways affected by Trimethoxy(pentafluorophenyl)silane depend on the organic compounds it is reacting with. In general, it participates in reactions that form carbon-carbon and carbon-silicon bonds . These reactions are fundamental to the synthesis of complex organic molecules.
Pharmacokinetics
Its physical properties such as its boiling point (1845±400 °C) and density (1373 g/cm³) can impact its handling and use in chemical reactions .
Result of Action
The result of Trimethoxy(pentafluorophenyl)silane’s action is the formation of new organic compounds via the creation of carbon-carbon and carbon-silicon bonds . This can lead to the synthesis of complex organic molecules, which have a wide range of applications in fields such as pharmaceuticals, materials science, and more .
准备方法
Synthetic Routes and Reaction Conditions
Trimethoxy(pentafluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylmagnesium bromide with trimethoxysilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of trimethoxy(pentafluorophenyl)silane may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The process may include steps such as distillation and purification to remove any impurities and obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Trimethoxy(pentafluorophenyl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the methoxy groups can hydrolyze to form silanols, which can further condense to form siloxane bonds.
Cross-Coupling Reactions: The pentafluorophenyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., HCl, HBr) and amines. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Cross-Coupling Reactions: Palladium catalysts are commonly used, along with appropriate ligands and bases, to facilitate the coupling reactions.
Major Products Formed
Substitution Reactions: The major products include substituted silanes with different functional groups replacing the methoxy groups.
Hydrolysis: The primary products are silanols, which can further condense to form siloxanes.
Cross-Coupling Reactions: The products are typically new organic compounds with extended carbon chains or rings.
相似化合物的比较
Similar Compounds
Trimethoxysilane: Similar in structure but lacks the pentafluorophenyl group, making it less reactive in certain types of reactions.
(Pentafluorophenyl)triethoxysilane: Contains ethoxy groups instead of methoxy groups, which can affect its reactivity and solubility.
Trimethyl(trifluoromethyl)silane: Contains a trifluoromethyl group instead of a pentafluorophenyl group, leading to different reactivity and applications.
Uniqueness
Trimethoxy(pentafluorophenyl)silane is unique due to the presence of both the highly reactive pentafluorophenyl group and the hydrolyzable methoxy groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various fields of research and industry.
属性
IUPAC Name |
trimethoxy-(2,3,4,5,6-pentafluorophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5O3Si/c1-15-18(16-2,17-3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFHTZIRHGKTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382186 | |
| Record name | Trimethoxy(pentafluorophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223668-64-2 | |
| Record name | 1,2,3,4,5-Pentafluoro-6-(trimethoxysilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223668-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoxy(pentafluorophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trimethoxy(pentafluorophenyl)silane interact with the battery electrolyte and what are the downstream effects?
A1: Trimethoxy(pentafluorophenyl)silane (TPFS) functions as a dual additive in the carbonate electrolyte of sodium metal batteries alongside Sodium perchlorate (NaClO4). TPFS preferentially interacts with the PF6- anions within the electrolyte's solvation structure. [] This interaction reduces the strong interaction between PF6- anions and the solvent molecules. Consequently, this shielding effect minimizes unwanted side reactions between the electrolyte and the electrode surfaces, particularly at the cathode. This contributes to the formation of a more stable electrode-electrolyte interphase, improving the battery's cycling stability and extending its lifespan. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


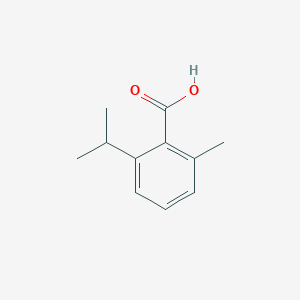
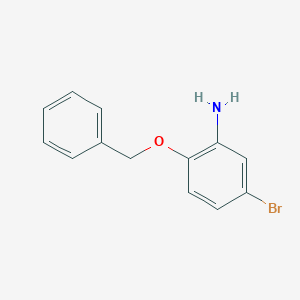
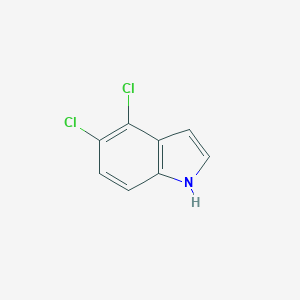
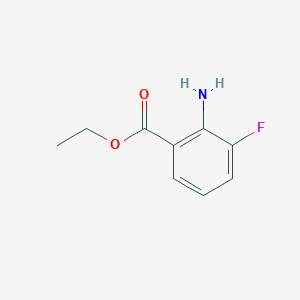

![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
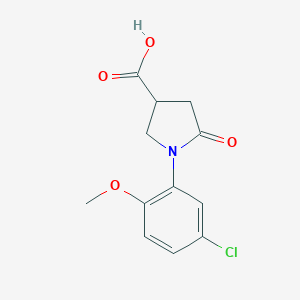
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)
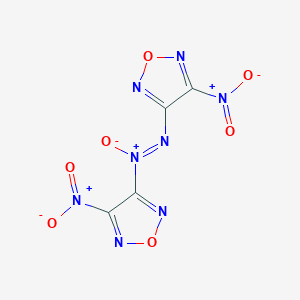

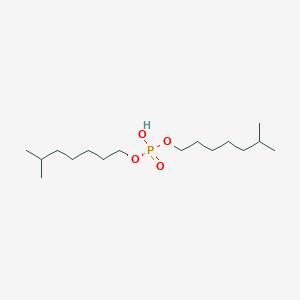
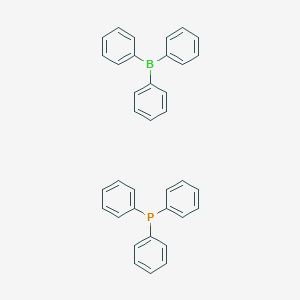
![[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)](/img/structure/B179379.png)
